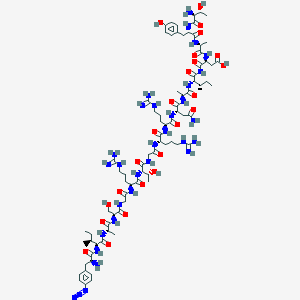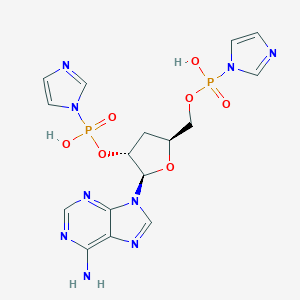![molecular formula C7H6N4 B047520 5-Methylpyrido[3,4-e][1,2,4]triazine CAS No. 121845-73-6](/img/structure/B47520.png)
5-Methylpyrido[3,4-e][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylpyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical and agricultural research. This compound is synthesized through several methods and has been extensively studied for its biological properties, mechanism of action, and physiological effects.
Wirkmechanismus
The mechanism of action of 5-Methylpyrido[3,4-e][1,2,4]triazine is not fully understood. However, studies have shown that this compound interacts with specific enzymes and proteins in the body, leading to the inhibition of their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the biological effects observed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Methylpyrido[3,4-e][1,2,4]triazine are diverse and depend on the specific application of the compound. In medical research, this compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases. In agricultural research, 5-Methylpyrido[3,4-e][1,2,4]triazine has been shown to have herbicidal and insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Methylpyrido[3,4-e][1,2,4]triazine in lab experiments include its high yield and purity, as well as its diverse biological properties. However, limitations include the potential toxicity of the compound and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
For the study of 5-Methylpyrido[3,4-e][1,2,4]triazine include the exploration of its potential use in drug development and disease diagnosis, as well as further studies to fully understand its mechanism of action and potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 5-Methylpyrido[3,4-e][1,2,4]triazine can be achieved through several methods, including the condensation of 2-aminopyridine with dimethylformamide dimethyl acetal, followed by cyclization with cyanogen bromide. Another method involves the reaction of 2-aminopyridine with ethyl chloroformate and triethylamine, followed by cyclization with cyanogen bromide. These methods have been optimized for high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
5-Methylpyrido[3,4-e][1,2,4]triazine has been extensively studied for its potential applications in various fields of scientific research. In medical research, this compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases. In agricultural research, 5-Methylpyrido[3,4-e][1,2,4]triazine has been shown to have herbicidal and insecticidal properties.
Eigenschaften
CAS-Nummer |
121845-73-6 |
|---|---|
Molekularformel |
C7H6N4 |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
5-methylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C7H6N4/c1-5-7-6(2-3-8-5)11-10-4-9-7/h2-4H,1H3 |
InChI-Schlüssel |
PTOLTJFHLFAGNX-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1N=CN=N2 |
Kanonische SMILES |
CC1=NC=CC2=C1N=CN=N2 |
Andere CAS-Nummern |
121845-73-6 |
Synonyme |
Pyrido[3,4-e]-1,2,4-triazine, 5-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)






